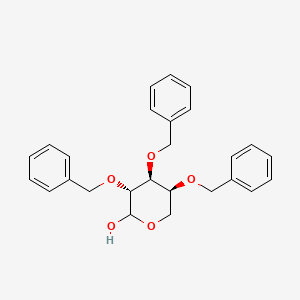

2,3,4-Tri-O-benzyl-L-arabinopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4-Tri-O-benzyl-L-arabinopyranose is an intricate chemical compound with promising utility in drug development for multiple illnesses . Its potential as a molecular framework for the construction of antiviral and anticancer agents has been rigorously examined and studied .

Molecular Structure Analysis

The molecular formula of this compound is C26H28O5 . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 .Aplicaciones Científicas De Investigación

Glycosylation Agents

2,3,4-Tri-O-benzyl-L-arabinopyranose is used in glycosylation processes. For instance, it was utilized in the synthesis of O-glycosylaminoacids, showcasing its role as a glycosylation agent (Lacombe, Pavia, & Rocheville, 1981).

Synthesis of Selenium Derivatives

This compound has been involved in the preparation of selenium derivatives of sugars, like 5-seleno-D-pentopyranose sugars, indicating its versatility in creating modified sugar derivatives (Schiesser & Zheng, 1999).

Crystal Structure Studies

The crystal structures of compounds related to this compound, such as 1-O-benzyl-β-L-arabinopyranose, have been studied. These investigations provide insights into the molecular conformation and hydrogen bonding patterns of these compounds (Popek, Mazurek, & Lis, 1996).

Antithrombotic Activity

Derivatives of this compound have been synthesized and evaluated for their antithrombotic activity. This highlights its potential in medicinal chemistry for developing new therapeutics (Bozo, Boros, & Kuszmann, 1998).

Synthesis of Disaccharide Fragments

This compound is used in synthesizing disaccharide fragments, such as in the synthesis of 4′′‐O‐Acetylmananthoside B, a natural product isolated from Vietnamese Acanthaceae Justicia patentiflora (Zhao et al., 2008).

NMR Studies

This compound has been a subject of NMR studies, which are essential for understanding its structure and reactivity. These studies contribute significantly to the field of carbohydrate chemistry (Lipták et al., 1982).

Preparation of Telluropentopyranose Sugars

This compound has also been used in the preparation of telluropentopyranose sugars, demonstrating its application in synthesizing less common sugar derivatives (Nguyen & Schiesser, 2002).

Synthesis of Orthogonally Protected Sugars

It aids in the synthesis of orthogonally protected sugars, which are crucial intermediates in the synthesis of more complex molecules (Osman, Larsen, & Simpson, 2009).

Mecanismo De Acción

Target of Action

2,3,4-Tri-O-benzyl-L-arabinopyranose is a complex chemical compound with potential utility in drug development for various diseases . .

Mode of Action

It is suggested that it has potential as a molecular framework for the construction of antiviral and anticancer agents , implying that it may interact with viral proteins or cancer cell pathways

Biochemical Pathways

Given its potential role in antiviral and anticancer therapies , it may be involved in pathways related to cell proliferation, apoptosis, or viral replication. More research is needed to confirm these hypotheses and understand the downstream effects.

Result of Action

Given its potential utility in antiviral and anticancer therapies , it may induce changes in cell proliferation, induce apoptosis, or inhibit viral replication

Propiedades

IUPAC Name |

(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-FVNVNRQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)

![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)